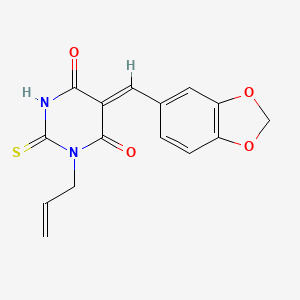![molecular formula C24H24FN3O2 B5169581 N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5169581.png)
N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-fluorophenoxy)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as FP-PCT or Compound 1, is a novel small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has been studied extensively for its ability to modulate the activity of various biological targets.
Wirkmechanismus
The mechanism of action of FP-PCT involves its ability to bind to specific biological targets and modulate their activity. It has been shown to bind to the ATP binding site of various kinases and inhibit their activity. FP-PCT has also been found to bind to the CXCR4 receptor and inhibit its activity. Additionally, it has been shown to inhibit the activity of HDAC6 by binding to its catalytic domain.
Biochemical and Physiological Effects:
FP-PCT has been found to have various biochemical and physiological effects. It has been shown to inhibit cancer cell proliferation and survival by inhibiting the activity of various kinases such as PI3K, mTOR, and AKT. It has also been found to inhibit cancer cell migration and invasion by inhibiting the activity of the CXCR4 receptor. Additionally, FP-PCT has been shown to have anti-inflammatory effects by inhibiting the activity of HDAC6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using FP-PCT in lab experiments is its high potency and selectivity for its biological targets. It has also been found to have good pharmacokinetic properties, which makes it a suitable candidate for in vivo studies. However, one of the limitations of using FP-PCT in lab experiments is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on FP-PCT. One of the areas of research is the development of FP-PCT derivatives that have improved pharmacokinetic properties and are more potent and selective for their biological targets. Another area of research is the investigation of FP-PCT in combination with other drugs for the treatment of cancer and other diseases. Additionally, there is a need for further research on the mechanism of action of FP-PCT and its effects on various biological targets.
Synthesemethoden
The synthesis of FP-PCT is a multi-step process that involves the use of various reagents and solvents. The synthesis starts with the reaction of 2-fluorophenol with 4-bromoanisole to form 4-(2-fluorophenoxy)phenyl-4-bromoanisole. This intermediate is then reacted with 3-pyridinecarboxaldehyde to form 1-(3-pyridinylmethyl)-4-(2-fluorophenoxy)phenyl-4-bromoanisole. Finally, the key step involves the reaction of this intermediate with piperidinecarboxamide to form FP-PCT.
Wissenschaftliche Forschungsanwendungen
FP-PCT has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to modulate the activity of various biological targets such as kinases, receptors, and enzymes. FP-PCT has been found to inhibit the activity of various kinases such as PI3K, mTOR, and AKT, which are involved in cancer cell proliferation and survival. It has also been shown to inhibit the activity of various receptors such as CXCR4, which is involved in cancer cell migration and invasion. FP-PCT has also been found to modulate the activity of various enzymes such as HDAC6, which is involved in inflammation and neurodegeneration.
Eigenschaften
IUPAC Name |
N-[4-(2-fluorophenoxy)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-22-5-1-2-6-23(22)30-21-9-7-20(8-10-21)27-24(29)19-11-14-28(15-12-19)17-18-4-3-13-26-16-18/h1-10,13,16,19H,11-12,14-15,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURWDKAWNOCMKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3F)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-bromophenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5169499.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B5169505.png)



![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5169525.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5169533.png)
![2-butyn-1-yl{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(2-furylmethyl)amine](/img/structure/B5169539.png)
![17-(2,5-dimethylphenyl)-1-(hydroxymethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5169543.png)
![3-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-3-methyl-8-[(3-methylbutoxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5169549.png)
![2-[1-(4-methoxyphenyl)-4-methyl-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B5169565.png)
![N-[2-(4-chlorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5169584.png)
![N-[1-(1-adamantyl)-2-(2,2-dimethylhydrazino)-2-oxoethyl]benzamide hydrochloride](/img/structure/B5169589.png)
![1-(3-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5169597.png)